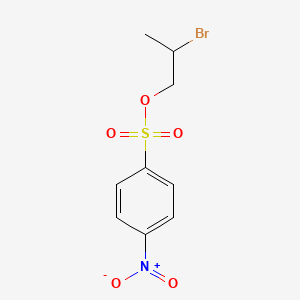
2-Bromopropyl 4-nitrobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromopropyl 4-nitrobenzene-1-sulfonate is an organic compound that features a brominated propyl group attached to a nitrobenzene sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopropyl 4-nitrobenzene-1-sulfonate typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to yield 4-nitrobenzene-1-sulfonic acid.
Bromination: The sulfonic acid derivative is reacted with 2-bromopropanol in the presence of a dehydrating agent such as thionyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromopropyl 4-nitrobenzene-1-sulfonate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Reduction: The major product is 2-Aminopropyl 4-nitrobenzene-1-sulfonate.
Oxidation: The major product is 2-Carboxypropyl 4-nitrobenzene-1-sulfonate.
Applications De Recherche Scientifique
2-Bromopropyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Bioconjugation: The bromine atom can be replaced with biologically active molecules, making it useful in the development of bioconjugates.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: Can be used in the preparation of functionalized polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromopropyl 4-nitrobenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The nitro group is electron-withdrawing, which can influence the reactivity of the aromatic ring and the sulfonate group can participate in various interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropropyl 4-nitrobenzene-1-sulfonate: Similar structure but with a chlorine atom instead of bromine.
2-Iodopropyl 4-nitrobenzene-1-sulfonate: Similar structure but with an iodine atom instead of bromine.
2-Bromopropyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a nitro group.
Propriétés
Numéro CAS |
130018-56-3 |
|---|---|
Formule moléculaire |
C9H10BrNO5S |
Poids moléculaire |
324.15 g/mol |
Nom IUPAC |
2-bromopropyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H10BrNO5S/c1-7(10)6-16-17(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3 |
Clé InChI |
PVKYEHUUUAGNSN-UHFFFAOYSA-N |
SMILES canonique |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
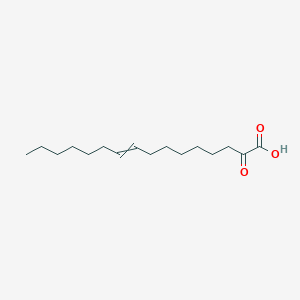
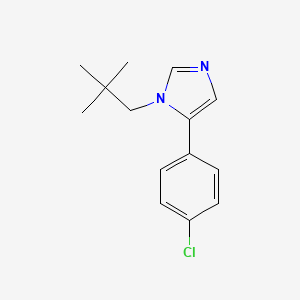
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
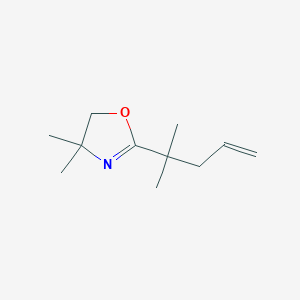

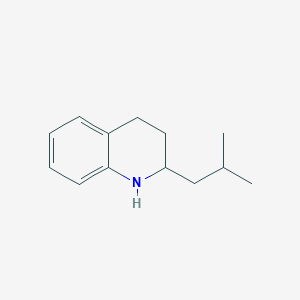


![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
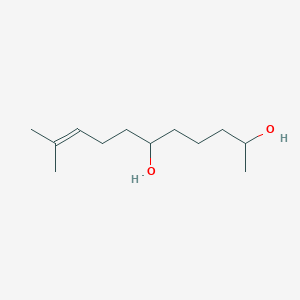
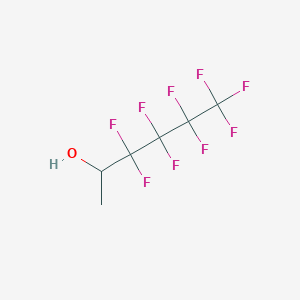
![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
